molecular formula C10H20N2O2 B13476273 2-(Azetidin-3-yloxy)-N-(tert-butyl)propanamide

2-(Azetidin-3-yloxy)-N-(tert-butyl)propanamide

Cat. No.: B13476273
M. Wt: 200.28 g/mol
InChI Key: PMMPLOCTXMSTMD-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-N-(tert-butyl)propanamide is a synthetic organic compound that features an azetidine ring, a tert-butyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)-N-(tert-butyl)propanamide typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Formation of Propanamide Moiety: The propanamide group is formed through amidation reactions involving suitable amine and acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-N-(tert-butyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(Azetidin-3-yloxy)-N-(tert-butyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-N-(tert-butyl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl [2-(azetidin-3-yl)ethyl]carbamate: Another compound featuring an azetidine ring and a tert-butyl group.

    tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate: Similar structure with variations in the functional groups attached to the azetidine ring.

Uniqueness

2-(Azetidin-3-yloxy)-N-(tert-butyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-N-tert-butylpropanamide

InChI

InChI=1S/C10H20N2O2/c1-7(14-8-5-11-6-8)9(13)12-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)

InChI Key

PMMPLOCTXMSTMD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)(C)C)OC1CNC1

Origin of Product

United States

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